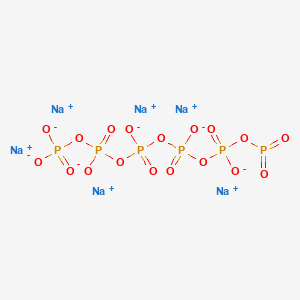
Sodium hexametaphosphate, tech., AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexametaphosphate is a chemical compound with the formula Na₆(PO₃)₆. It is a salt composed of a mixture of polymeric metaphosphates, typically referred to as sodium polymetaphosphate. This compound is widely used in various industries due to its unique properties, such as its ability to sequester metal ions and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexametaphosphate is synthesized by heating monosodium orthophosphate to generate sodium acid pyrophosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] Subsequently, the sodium acid pyrophosphate is further heated to produce sodium hexametaphosphate: [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ] This process is followed by rapid cooling to obtain the final product .
Industrial Production Methods: In industrial settings, sodium hexametaphosphate is produced by mixing phosphorus pentoxide obtained from the combustion and oxidation of yellow phosphorus with soda ash in a specific proportion. The mixture is then heated indirectly in a graphite crucible to dehydrate and melt together. The resulting sodium hexametaphosphate melt is rapidly cooled and ground to produce the finished product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and chelation. It can hydrolyze into sodium trimetaphosphate or sodium orthophosphate when exposed to water-based solutions .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, sodium hexametaphosphate can hydrolyze under acidic or basic conditions.
Complexation: It forms complexes with metal ions, which is useful in water treatment and other applications.
Chelation: Sodium hexametaphosphate acts as a chelating agent, binding to metal ions and preventing their precipitation.
Major Products Formed:
- Sodium trimetaphosphate
- Sodium orthophosphate
Applications De Recherche Scientifique
Sodium hexametaphosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a dispersing agent in the production of ceramics and enamels.
Biology: Employed in the preparation of solutions for biological experiments due to its ability to sequester metal ions.
Medicine: Utilized in toothpaste formulations to reduce tartar formation and prevent staining.
Mécanisme D'action
Sodium hexametaphosphate is often compared with other sodium polyphosphates, such as trisodium phosphate, tetrasodium pyrophosphate, and pentasodium triphosphate. While all these compounds share the ability to sequester metal ions, sodium hexametaphosphate is unique due to its polymeric structure, which provides enhanced chelating properties and solubility in water .
Comparaison Avec Des Composés Similaires
- Trisodium phosphate
- Tetrasodium pyrophosphate
- Pentasodium triphosphate
Sodium hexametaphosphate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Formule moléculaire |
Na6O18P6 |
|---|---|
Poids moléculaire |
611.77 g/mol |
InChI |
InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)14-21(6,7)16-23(10,11)18-24(12,13)17-22(8,9)15-20(3,4)5/h;;;;;;(H,6,7)(H,8,9)(H,10,11)(H,12,13)(H2,3,4,5)/q6*+1;/p-6 |
Clé InChI |
INSNVPUOJJTBAL-UHFFFAOYSA-H |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


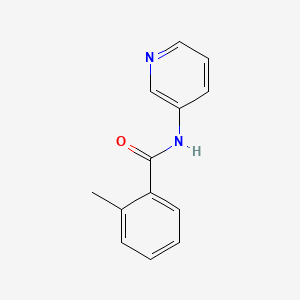
![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)
![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)
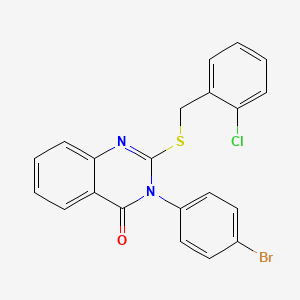
![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)
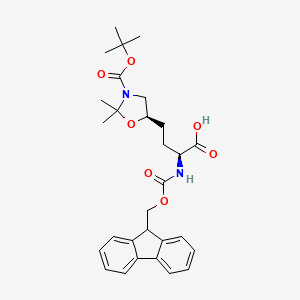
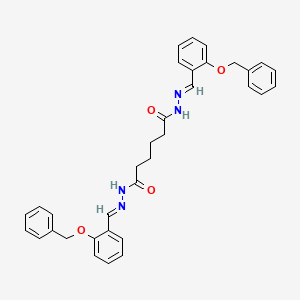
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
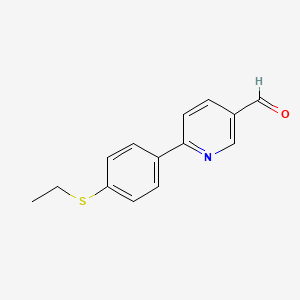
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
